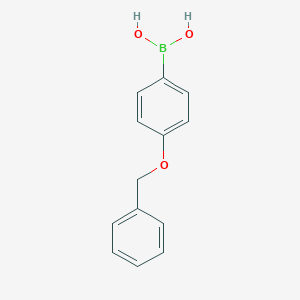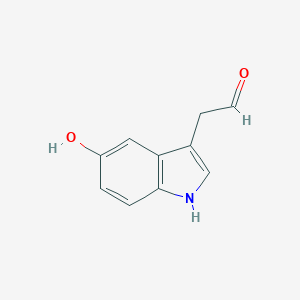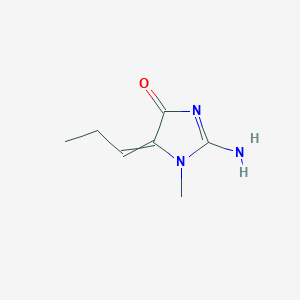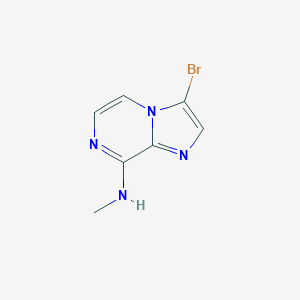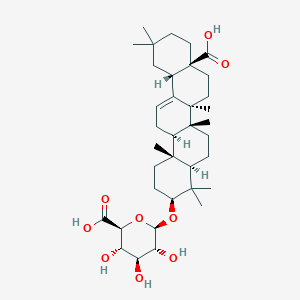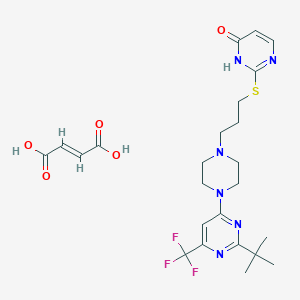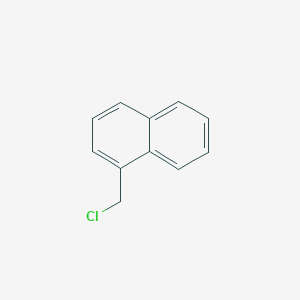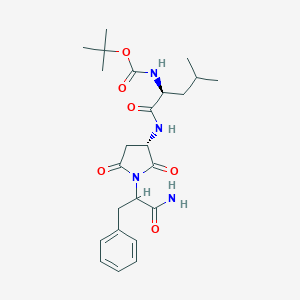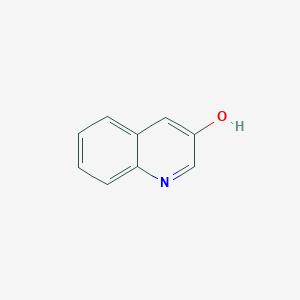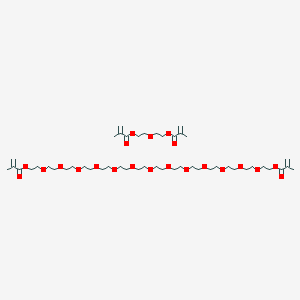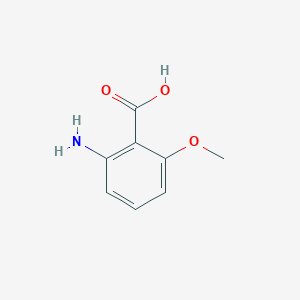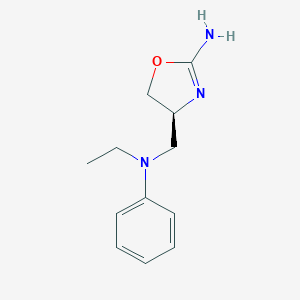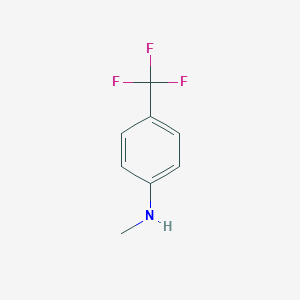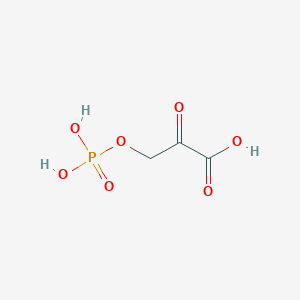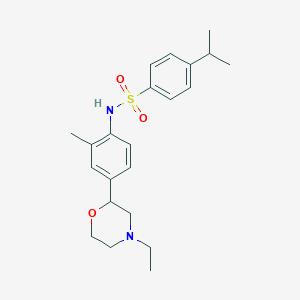
Benzenesulfonamide, N-(4-(4-ethyl-2-morpholinyl)-2-methylphenyl)-4-(1-methylethyl)-
Übersicht
Beschreibung
Benzenesulfonamide derivatives are significant due to their various applications in chemical research. While the specific compound is not directly studied, related compounds provide insights into its potential characteristics and synthesis methods.
Synthesis Analysis
- Synthesis methods for benzenesulfonamide derivatives often involve cyclocondensation reactions and structurally similar methods. For example, Kumar et al. (2020) detailed the synthesis of a benzenesulfonamide derivative using cyclocondensation of morpholine-substituted β-diketone (Kumar, 2020).
Molecular Structure Analysis
- The molecular structure of benzenesulfonamide derivatives can be elucidated using techniques like X-ray crystallography. For instance, Mohamed-Ezzat et al. (2023) used this technique to analyze the structure of a related compound (Mohamed-Ezzat, 2023).
Chemical Reactions and Properties
- Benzenesulfonamide derivatives exhibit various chemical interactions. For example, Jia et al. (2019) described a benzenesulfonamide derivative exhibiting fluorescence through aggregation-induced emission, highlighting its chemical reactivity (Jia, 2019).
Physical Properties Analysis
- The physical properties, such as crystal structure and hydrogen bonding patterns, can be studied using crystallography. This was demonstrated in the research by Mohamed-Ezzat et al. (2023) (Mohamed-Ezzat, 2023).
Chemical Properties Analysis
- The chemical properties, like reactivity and interaction with other molecules, are key aspects of benzenesulfonamides. The study by Jia et al. (2019) on aggregation-induced emission properties of a benzenesulfonamide derivative provides valuable insights into these aspects (Jia, 2019).
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Analgesic Applications : A derivative of Benzenesulfonamide demonstrated anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain. This suggests potential for developing therapeutic agents (Ş. Küçükgüzel et al., 2013).
Treatment of Idiopathic Pulmonary Fibrosis and Cough : Certain phosphatidylinositol 3-kinase inhibitors, including a derivative of Benzenesulfonamide, have been claimed for the treatment of idiopathic pulmonary fibrosis and cough (P. Norman, 2014).
Pharmacokinetics in Animal Models : The pharmacokinetics and oral bioavailability of a thiazole benzenesulfonamide derivative were studied in rats, dogs, and monkeys, providing insight into the potential for drug development (R. Stearns et al., 2002).
Antimicrobial Activity : Copper(II) complexes with N,N′-propanediyl-bis-benzenesulfonamide showed significant antibacterial activities against various bacteria, indicating potential applications in antimicrobial therapies (S. Alyar et al., 2012).
Antituberculosis Potential : Novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides were synthesized and showed activity against Mycobacterium tuberculosis, suggesting potential for antituberculosis drug development (M. Ghorab et al., 2017).
Inhibition of Enzymes Related to Neurodegenerative Diseases : Benzenesulfonamides incorporating 1,3,5-triazine moieties were investigated as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are associated with diseases such as Alzheimer's and Parkinson's (Nabih Lolak et al., 2020).
Antihyperglycemic Evaluation : Isoindoline-1,3-dione analogues bearing aryl sulfonylurea moieties were synthesized and identified as active antihyperglycemic agents, contributing to the development of new leads for antidiabetic drugs (I. Eissa, 2013).
Anticancer Applications : A series of 7-arylindoline-1-benzenesulfonamides was prepared and evaluated for anticancer activity. One compound showed substantial antiproliferative activity against various human cancer cell lines (Jang-Yang Chang et al., 2010).
Eigenschaften
IUPAC Name |
N-[4-(4-ethylmorpholin-2-yl)-2-methylphenyl]-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-5-24-12-13-27-22(15-24)19-8-11-21(17(4)14-19)23-28(25,26)20-9-6-18(7-10-20)16(2)3/h6-11,14,16,22-23H,5,12-13,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIVAENOUMHBBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, N-(4-(4-ethyl-2-morpholinyl)-2-methylphenyl)-4-(1-methylethyl)- | |
CAS RN |
1010382-72-5 | |
| Record name | PF-04363467 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010382725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-04363467 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G84J71F78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



